molecular formula C15H17N B3054823 1-(Naphthalen-1-yl)piperidine CAS No. 62062-39-9

1-(Naphthalen-1-yl)piperidine

Cat. No.: B3054823
CAS No.: 62062-39-9
M. Wt: 211.3 g/mol
InChI Key: BZVISUYEZSDLBG-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)piperidine is an organic compound that features a piperidine ring bonded to a naphthalene moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Naphthalen-1-yl)piperidine can be synthesized through several methods. One common approach involves the reaction of naphthalene with piperidine in the presence of a suitable catalyst. For example, the reaction can be carried out using a nickel catalyst under mild conditions to achieve regioselective formation of the desired product . Another method involves the coupling of N-nucleophilic tetrahydropyrrole with 1-nitronaphthalene using a base such as potassium phosphate in the presence of dioxane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the production process. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl-piperidine derivatives.

    Reduction: Reduction reactions can modify the aromatic ring or the piperidine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Naphthalen-1-yl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound’s effects are mediated through its binding to target proteins and subsequent modulation of their activity, leading to various physiological and pharmacological outcomes.

Comparison with Similar Compounds

1-(Naphthalen-1-yl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-naphthalen-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-4-11-16(12-5-1)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVISUYEZSDLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283161
Record name 1-(naphthalen-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62062-39-9
Record name NSC30148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(naphthalen-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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